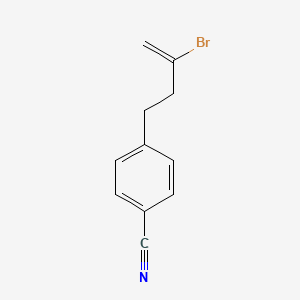

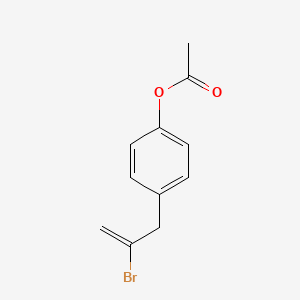

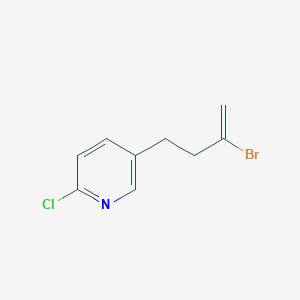

![molecular formula C13H8ClIN2O2S B1291002 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001414-09-0](/img/structure/B1291002.png)

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

描述

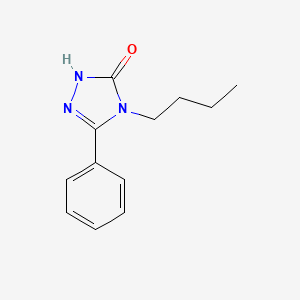

The compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a polysubstituted pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of benzenesulfonyl and halogen substituents suggests potential utility in pharmaceutical development, particularly as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported, which involves a multicomponent reaction including pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . Although the specific synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic compound. The substitution pattern on the pyridine ring can significantly influence the chemical and physical properties of these molecules. X-ray crystallography, along with NMR, MS, and IR spectroscopy, are commonly used techniques to characterize such compounds . These methods would be essential in confirming the structure of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl and halogenated pyridine derivatives is influenced by the electron-withdrawing effects of the substituents, which can activate the ring towards nucleophilic substitution reactions. The chloro and iodo substituents in particular may be reactive sites for further chemical transformations, such as Suzuki coupling or halogen exchange reactions . The sulfonamide group can also participate in reactions, potentially leading to the formation of carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of a sulfone group is likely to increase the compound's polarity and may enhance its solubility in polar solvents. The halogen atoms could contribute to the compound's density and influence its boiling and melting points. The specific physical and chemical properties of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine would need to be empirically determined through experimental studies.

Green Chemical Synthesis

An environmentally friendly synthesis approach has been developed for the synthesis of 2-benzenesulfonylpyridine, which could potentially be adapted for the synthesis of related compounds . This green chemical process involves a tandem SNAr/oxidation reaction under mild conditions, which not only yields the target sulfone with high purity but also minimizes the environmental impact . This methodology could be considered for the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine to align with sustainable chemistry principles.

安全和危害

属性

IUPAC Name |

1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXZRNATZJUUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640128 | |

| Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1001414-09-0 | |

| Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

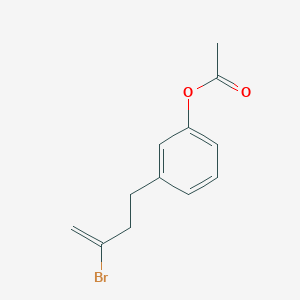

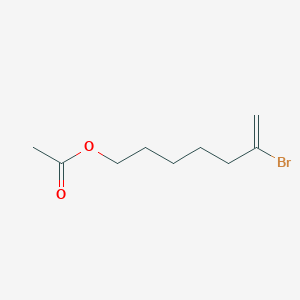

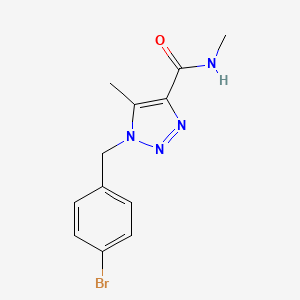

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)